
5H-1,4-Benzodiazepin-5-one, 1,2,3,4-tetrahydro-4-(2-dimethylaminoethyl)-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-1,4-Benzodiazepin-5-one, 1,2,3,4-tetrahydro-4-(2-dimethylaminoethyl)-1-phenyl- is a synthetic compound belonging to the benzodiazepine class Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-1,4-Benzodiazepin-5-one, 1,2,3,4-tetrahydro-4-(2-dimethylaminoethyl)-1-phenyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzophenone and dimethylaminoethyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol, and catalysts such as hydrochloric acid or sodium hydroxide.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
5H-1,4-Benzodiazepin-5-one, 1,2,3,4-tetrahydro-4-(2-dimethylaminoethyl)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, can occur with reagents like alkyl halides, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, nucleophiles
Major Products Formed
Applications De Recherche Scientifique
5H-1,4-Benzodiazepin-5-one, 1,2,3,4-tetrahydro-4-(2-dimethylaminoethyl)-1-phenyl- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: Studied for its potential effects on neurotransmitter systems and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5H-1,4-Benzodiazepin-5-one, 1,2,3,4-tetrahydro-4-(2-dimethylaminoethyl)-1-phenyl- involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its psychoactive effects. The pathways involved include the inhibition of neuronal excitability and the enhancement of inhibitory neurotransmission.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: Another benzodiazepine with similar psychoactive properties.
Lorazepam: Known for its anxiolytic and sedative effects.
Clonazepam: Used in the treatment of seizure disorders.
Uniqueness
5H-1,4-Benzodiazepin-5-one, 1,2,3,4-tetrahydro-4-(2-dimethylaminoethyl)-1-phenyl- is unique due to its specific chemical structure, which may confer distinct pharmacological properties compared to other benzodiazepines
Propriétés
Numéro CAS |
65647-11-2 |
|---|---|
Formule moléculaire |
C19H23N3O |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
4-[2-(dimethylamino)ethyl]-1-phenyl-2,3-dihydro-1,4-benzodiazepin-5-one |
InChI |
InChI=1S/C19H23N3O/c1-20(2)12-13-21-14-15-22(16-8-4-3-5-9-16)18-11-7-6-10-17(18)19(21)23/h3-11H,12-15H2,1-2H3 |
Clé InChI |
NVEYRGKNUKKVBD-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCN1CCN(C2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzothiazolium, 3-ethyl-2-[2-[(3-ethyl-5-methoxy-2(3H)-benzoselenazolylidene)methyl]-1-butenyl]-6-methyl-, iodide](/img/structure/B14491179.png)
![3,3',4,4'-Tetrahydro[6,6'-bi-2lambda~6~,1-benzothiazine]-2,2,2',2'(1H,1'H)-tetrone](/img/structure/B14491182.png)
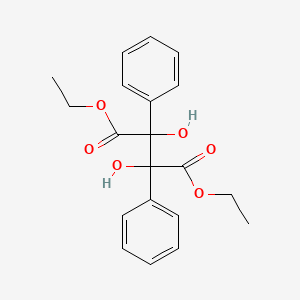
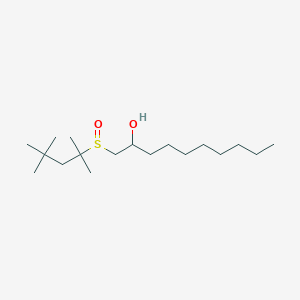
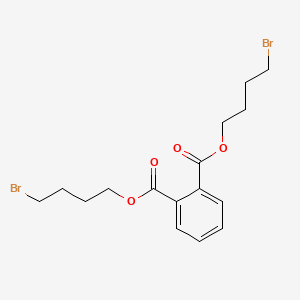
![3-[1-(4-Ethoxyphenyl)pyrrolidin-2-yl]propan-1-ol](/img/structure/B14491209.png)
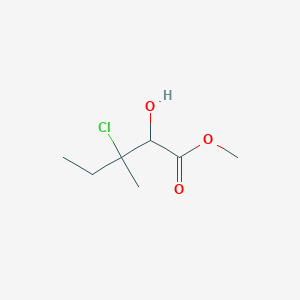
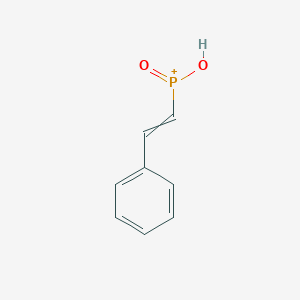
![(2S)-1-[3-[[3-[(2S)-2-carboxypyrrolidin-1-yl]-2-methyl-3-oxopropyl]disulfanyl]-2-methylpropanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B14491230.png)
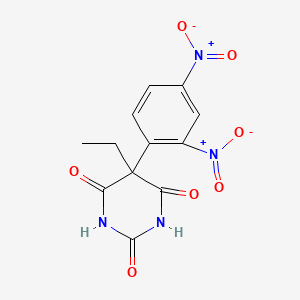
![4'-[Chloro(phenyl)methyl]-3-nitro-1,1'-biphenyl](/img/structure/B14491239.png)
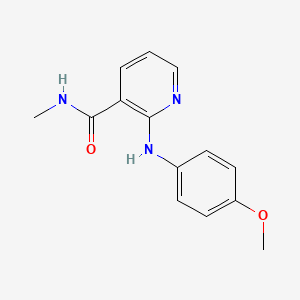

![6-Methyl-8-phenyl-2-oxa-6,8,10-triazaspiro[4.5]decane-1,7,9-trione](/img/structure/B14491253.png)
